![molecular formula C15H15NO3 B11860248 3-[(1,2-Dimethyl-1h-indol-3-yl)methyl]dihydrofuran-2,5-dione CAS No. 6642-43-9](/img/structure/B11860248.png)
3-[(1,2-Dimethyl-1h-indol-3-yl)methyl]dihydrofuran-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(1,2-Dimethyl-1h-indol-3-yl)methyl]dihydrofuran-2,5-dione is a complex organic compound that features both an indole and a dihydrofuran moiety. Indole derivatives are known for their significant biological activities and are often found in natural products and pharmaceuticals . The presence of the dihydrofuran ring adds to the compound’s chemical diversity and potential reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions . The dihydrofuran ring can be introduced through a cyclization reaction involving appropriate precursors.
Industrial Production Methods: Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption .
Types of Reactions:
Substitution: Electrophilic substitution reactions are common in the indole ring, particularly at the C-3 position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can yield indole-3-carboxylic acids, while reduction of the dihydrofuran ring can produce diols .
Scientific Research Applications
3-[(1,2-Dimethyl-1h-indol-3-yl)methyl]dihydrofuran-2,5-dione has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-[(1,2-Dimethyl-1h-indol-3-yl)methyl]dihydrofuran-2,5-dione involves its interaction with various molecular targets. The indole moiety can bind to specific receptors or enzymes, modulating their activity . The dihydrofuran ring may also contribute to the compound’s overall reactivity and binding affinity . These interactions can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis .
Comparison with Similar Compounds
1H-Indole-3-carbaldehyde: Shares the indole core structure and is used in similar synthetic applications.
N-Methyltryptamine: Another indole derivative with significant biological activity.
(1,3-Dimethyl-1H-imidazol-3-ium-2-yl)trihydroborate: Contains a different heterocyclic system but shares some reactivity patterns.
Uniqueness: 3-[(1,2-Dimethyl-1h-indol-3-yl)methyl]dihydrofuran-2,5-dione is unique due to the combination of the indole and dihydrofuran rings, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .
Properties
CAS No. |
6642-43-9 |
|---|---|
Molecular Formula |
C15H15NO3 |
Molecular Weight |
257.28 g/mol |
IUPAC Name |
3-[(1,2-dimethylindol-3-yl)methyl]oxolane-2,5-dione |
InChI |
InChI=1S/C15H15NO3/c1-9-12(7-10-8-14(17)19-15(10)18)11-5-3-4-6-13(11)16(9)2/h3-6,10H,7-8H2,1-2H3 |
InChI Key |
CMPALHQNCRRWKG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1C)CC3CC(=O)OC3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



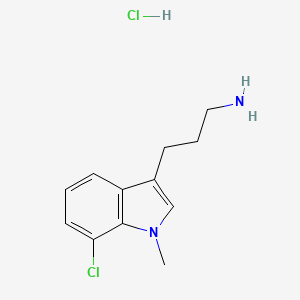
![6-(Perfluoroethyl)pyrrolo[2,1-f][1,2,4]triazin-4-ol](/img/structure/B11860172.png)
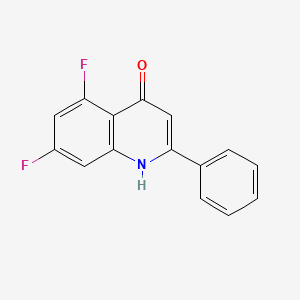
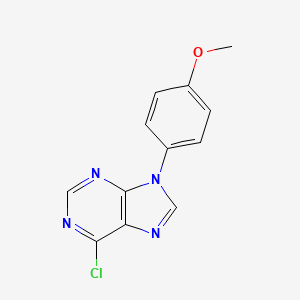
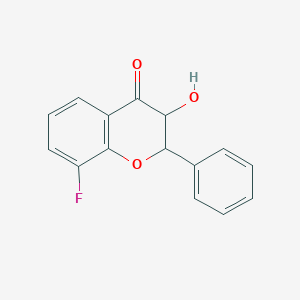
![4-Chloro-1,3-dimethyl-6-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11860203.png)
![11-Phenyl-8-azaspiro[5.6]dodec-10-en-9-one](/img/structure/B11860205.png)
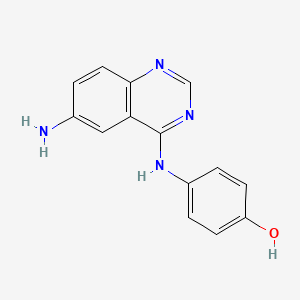
![8-(3-Chloropyridin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B11860219.png)
![5-Bromo-1-isopropyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one](/img/structure/B11860229.png)
![(8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl)methanol](/img/structure/B11860237.png)

![1-[1-(Thiophen-2-yl)-3,4-dihydroisoquinolin-2(1H)-yl]ethan-1-one](/img/structure/B11860263.png)
